molecular formula C18H19ClFNO5S2 B2533241 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine CAS No. 1448063-90-8

1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine

Cat. No. B2533241
CAS RN: 1448063-90-8
M. Wt: 447.92
InChI Key: YHWDWBFKQPTCQO-UHFFFAOYSA-N
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Description

The compound "1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine" is a chemically synthesized molecule that appears to be related to a class of compounds known for their potential biological activities. The papers provided discuss various derivatives of piperidine sulfonamides, which are structurally related to the compound . These derivatives have been synthesized and evaluated for different biological activities, such as antimicrobial properties and enzyme inhibition .

Synthesis Analysis

The synthesis of piperidine sulfonamide derivatives typically involves the treatment of substituted benzhydryl chlorides with piperidine followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine . Another method includes coupling benzenesulfonyl chloride with piperidine under dynamic pH control in aqueous media, followed by substitution at the oxygen atom with different electrophiles . These methods result in a variety of sulfonamide derivatives with potential biological activities.

Molecular Structure Analysis

The molecular structure of piperidine sulfonamide derivatives is characterized by the presence of a piperidine ring, which is a common feature in many biologically active compounds. The nature of substitutions on the benzhydryl ring and the sulfonamide ring significantly influences the biological activity of these compounds . Spectral characterization, such as 1H-NMR and IR, is typically used to confirm the structure of the synthesized compounds .

Chemical Reactions Analysis

The chemical reactivity of piperidine sulfonamide derivatives includes their ability to undergo substitution reactions, where different electrophiles can be introduced to modify the compound's properties . The reactivity of these compounds can also be evaluated by their interaction with biological targets, such as enzymes, where they can act as inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine sulfonamide derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, stability, and reactivity. These properties are crucial for the compound's biological activity and its potential as a therapeutic agent. The synthesized compounds are typically evaluated for their efficacy as antimicrobial agents or enzyme inhibitors, which reflects their chemical properties .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of N-acyl and N-sulfonyl piperidine derivatives has been explored, revealing that their anodic methoxylation can be influenced by the choice of anodes and electrolytes, which affects the formation of α-monomethoxy and α,α'-dimethoxy derivatives. This method highlights the versatility of sulfonyl and piperidine groups in organic synthesis (Golub & Becker, 2015) Electrochimica Acta.

Proton Exchange Membranes

  • Research into poly(arylene ether sulfone)s with sulfonated side chains, incorporating sulfonyl and fluorophenyl groups, has shown promising properties for use as proton exchange membranes in fuel cell applications. These materials exhibit high proton conductivity and good thermal stability, making them suitable for energy conversion technologies (Kim, Robertson, & Guiver, 2008) Macromolecules.

Pharmacological Applications

  • Sulfonyl and piperidine derivatives have been investigated for their pharmacological properties, including their role as serotonin receptor agonists, which could have implications for gastrointestinal motility and potentially other medical applications. For example, certain benzamide derivatives with sulfonyl and piperidine groups have been identified as potent serotonin 4 receptor agonists (Sonda, Katayama, Kawahara, Sato, & Asano, 2004) Bioorganic & Medicinal Chemistry.

Antimicrobial and Antioxidant Activities

  • Synthesis of biologically active O-substituted derivatives of sulfonyl piperidine has shown that these compounds exhibit significant activity against enzymes like lipoxygenase, acetylcholinesterase, and butyrylcholinesterase, indicating potential applications in developing therapeutic agents (Khalid, Rehman, Abbasi, Khan, Ashraf, Ahmad, & Ejaz, 2013) Pakistan Journal of Pharmaceutical Sciences.

Material Science Applications

  • Sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups have been synthesized and demonstrated high proton conductivity and mechanical strength, showing promise for use in fuel cell membranes. These materials offer a balance between conductivity and structural integrity, essential for efficient energy devices (Bae, Miyatake, & Watanabe, 2009) ACS Applied Materials & Interfaces.

properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)sulfonyl-4-(4-fluorophenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFNO5S2/c1-26-18-7-6-16(12-17(18)19)28(24,25)21-10-8-15(9-11-21)27(22,23)14-4-2-13(20)3-5-14/h2-7,12,15H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWDWBFKQPTCQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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